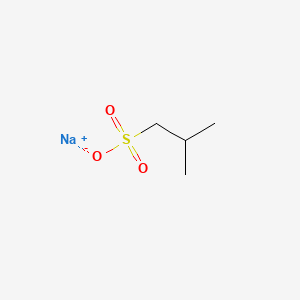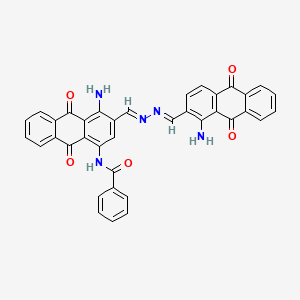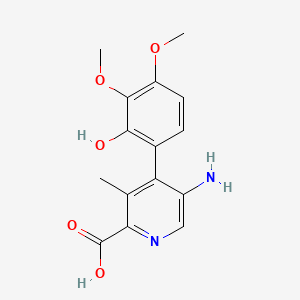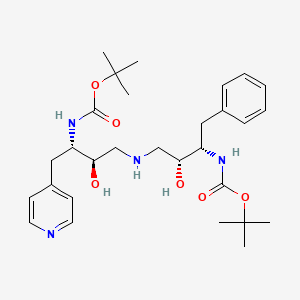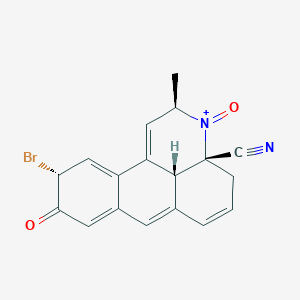
1-Butoxymethyl-6-(phenylthio)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxymethyl-6-(phenylthio)thymine is a synthetic compound that belongs to the class of thymine derivatives It is structurally characterized by the presence of a butoxymethyl group at the 1-position and a phenylthio group at the 6-position of the thymine ring
Métodos De Preparación
The synthesis of 1-Butoxymethyl-6-(phenylthio)thymine typically involves multiple steps, starting from commercially available thymine. The synthetic route generally includes the following steps:
Protection of the thymine nitrogen atoms: This is achieved by reacting thymine with a suitable protecting group.
Introduction of the butoxymethyl group: This step involves the alkylation of the protected thymine with butoxymethyl chloride under basic conditions.
Introduction of the phenylthio group: The phenylthio group is introduced via a nucleophilic substitution reaction using phenylthiol and a suitable leaving group.
Deprotection: The final step involves the removal of the protecting groups to yield the desired this compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-Butoxymethyl-6-(phenylthio)thymine can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The butoxymethyl group can be substituted with other alkyl or aryl groups using appropriate nucleophiles under basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound has shown promise as an inhibitor of HIV reverse transcriptase, making it a potential candidate for antiviral drug development.
Medicine: Its role as an NNRTI highlights its potential in the treatment of HIV/AIDS.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The primary mechanism of action of 1-Butoxymethyl-6-(phenylthio)thymine involves its inhibition of HIV reverse transcriptase. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA. This inhibition disrupts the replication cycle of the virus, thereby reducing viral load in infected individuals. The molecular targets include the reverse transcriptase enzyme and specific amino acid residues within its active site.
Comparación Con Compuestos Similares
1-Butoxymethyl-6-(phenylthio)thymine can be compared to other thymine derivatives, such as:
1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT): Both compounds share a similar core structure but differ in the substituents at the 1-position. HEPT has been widely studied as an NNRTI.
6-(Phenylthio)thymine: This compound lacks the butoxymethyl group, which may affect its binding affinity and specificity for reverse transcriptase.
1-Methoxymethyl-6-(phenylthio)thymine: Similar to this compound, but with a methoxymethyl group instead of a butoxymethyl group, potentially altering its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activity and pharmacological properties compared to its analogs.
Propiedades
Número CAS |
136160-31-1 |
|---|---|
Fórmula molecular |
C16H20N2O3S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1-(butoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O3S/c1-3-4-10-21-11-18-15(12(2)14(19)17-16(18)20)22-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3,(H,17,19,20) |
Clave InChI |
ZTTFXJJRPYVIDP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCN1C(=C(C(=O)NC1=O)C)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


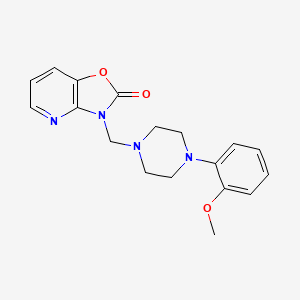
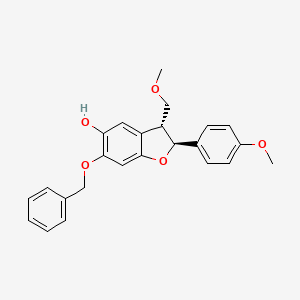
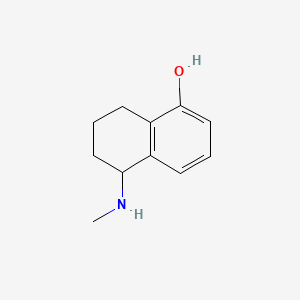
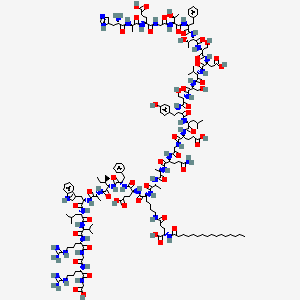
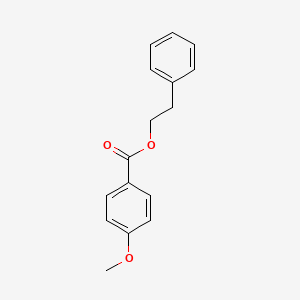
![Biphenylene-(4,4')-bis-methyl-(3-beta-tigloyloxy)-tropaniumbromid [German]](/img/structure/B12788096.png)

![acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12788104.png)
